molecular formula C15H13NO5S B15251720 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate CAS No. 1953-40-8

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate

Katalognummer: B15251720
CAS-Nummer: 1953-40-8
Molekulargewicht: 319.3 g/mol
InChI-Schlüssel: WALIUAUSJDSYLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is an organic compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an acetamido group and a hydrogen sulfate group. This compound is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate typically involves the acylation of 9H-fluorene-2-amine with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with sulfuric acid to introduce the hydrogen sulfate group. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Acetamido-9H-fluoren-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydrogen sulfate group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Acetamido-9H-fluoren-2-yl hydrogen sulfate is unique due to the presence of both the acetamido and hydrogen sulfate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

1953-40-8

Molekularformel

C15H13NO5S

Molekulargewicht

319.3 g/mol

IUPAC-Name

(7-acetamido-9H-fluoren-2-yl) hydrogen sulfate

InChI

InChI=1S/C15H13NO5S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(3-5-15(11)14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20)

InChI-Schlüssel

WALIUAUSJDSYLK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.